molecular formula C20H19NO2 B14772056 Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate

Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate

Cat. No.: B14772056
M. Wt: 305.4 g/mol
InChI Key: KMZXMHQNOPTBEX-UHFFFAOYSA-N
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Description

Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological activities, making them valuable in drug development and other scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate, can be achieved through various methods. One common approach involves the use of microwave-assisted, solvent-free, multi-component reactions. For instance, a reaction involving substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid has been developed . This method is efficient and environmentally friendly, aligning with the principles of green chemistry.

Industrial Production Methods

Industrial production of quinoline derivatives often employs scalable and cost-effective methods. Techniques such as microwave irradiation, the use of recyclable catalysts, and solvent-free conditions are preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .

Scientific Research Applications

Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-methyl-2-phenylquinoline-4-carboxylic acid
  • 2-Phenylquinoline-4-carboxylic acid derivatives

Uniqueness

Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate stands out due to its unique isopropyl and methyl ester groups, which may enhance its biological activity and chemical stability compared to other quinoline derivatives . These structural features contribute to its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

methyl 4-phenyl-8-propan-2-ylquinoline-2-carboxylate

InChI

InChI=1S/C20H19NO2/c1-13(2)15-10-7-11-16-17(14-8-5-4-6-9-14)12-18(20(22)23-3)21-19(15)16/h4-13H,1-3H3

InChI Key

KMZXMHQNOPTBEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1N=C(C=C2C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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